Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate group at the 6-position of the imidazo[1,5-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carboxaldehyde with a trifluoromethyl-containing building block under acidic conditions . The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is a key intermediate in the development of pesticides and herbicides.
Material Science: It is utilized in the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3-position and the carboxylate group at the 6-position differentiates it from other imidazo[1,5-a]pyridine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-3-7-4-14-9(10(11,12)13)15(7)5-6/h2-5H,1H3 |
InChI Key |
OOXOSMHUNGWKLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2C(F)(F)F)C=C1 |
Origin of Product |
United States |
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